molecular formula C14H18N2O3 B13776794 N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide

Cat. No.: B13776794
M. Wt: 262.30 g/mol
InChI Key: OIIOBGGGUXVUDA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 1,3-benzodioxole methyl group. This compound has garnered attention for its role as a protease inhibitor, particularly targeting the papain-like protease (PLpro) of coronaviruses. Structural studies reveal that its 1,3-benzodioxole moiety facilitates spatial overlap with the binding pocket of PLpro, enabling competitive inhibition by interfering with nucleotide binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(11-3-5-15-6-4-11)16-8-10-1-2-12-13(7-10)19-9-18-12/h1-2,7,11,15H,3-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIOBGGGUXVUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction typically requires a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be employed in studies involving enzyme inhibition or receptor binding. In medicine, this compound is investigated for its potential anticancer properties . It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .

In the industry, this compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes such as cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight Target Protein/Receptor Binding Affinity/Activity Therapeutic Application
This compound (GRM) C₁₄H₁₆N₂O₃ 260.29 g/mol SARS-CoV-1 PLpro ΔG = <−9.0 kcal/mol Antiviral protease inhibition
JTE-907 (N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxoquinoline carboxamide) C₂₁H₂₀N₂O₅ 380.40 g/mol Cannabinoid CB2 receptor IC₅₀ = 98 nM (CB2) Anti-inflammatory/Immunomodulation
PROTAC BRD4 Degrader (Compound 8.36) C₄₈H₆₆N₈O₈ 931.09 g/mol BRD4/CRBN E3 ligase DC₅₀ = 3.2 nM (BRD4 degradation) Oncology (targeted protein degradation)
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride C₁₃H₁₅N₂O₃·HCl 284.74 g/mol Undisclosed N/A Intermediate for drug synthesis
N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide C₁₈H₂₂N₄O₂ 326.39 g/mol Undisclosed N/A Research chemical

Key Findings and Mechanistic Insights

Impact of Substituents on Target Specificity: The 1,3-benzodioxole group in GRM enhances PLpro binding via hydrophobic interactions and π-stacking in the catalytic pocket . In contrast, JTE-907 replaces the piperidine with a quinoline scaffold, redirecting activity toward cannabinoid receptors . The piperidine-4-carboxamide backbone is conserved in GRM and PROTAC 8.36, but the latter’s extended alkyl chain and E3 ligase-binding moiety enable bifunctional degradation of BRD4, showcasing structural adaptability for novel mechanisms .

Binding Affinity and Therapeutic Potential: GRM’s high PLpro affinity (−9.0 kcal/mol) surpasses many early-stage protease inhibitors but is less potent than later-developed covalent inhibitors (e.g., GC376: ΔG = −12.1 kcal/mol) . JTE-907’s moderate CB2 receptor affinity (IC₅₀ = 98 nM) positions it as a lead for inflammatory diseases but requires optimization for clinical use .

Pharmacokinetic Considerations :

  • PROTAC 8.36’s large molecular weight (931.09 g/mol) may limit bioavailability, a common challenge in PROTAC design .
  • GRM’s smaller size (260.29 g/mol) and benzodioxole group improve membrane permeability, critical for intracellular viral protease targeting .

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